3-Aminothietane-3-carboxylic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is formally named This compound under IUPAC conventions. This designation specifies:
- A thietane core (a four-membered saturated sulfur heterocycle)
- Two substituents at the 3-position: an amino group (-NH₂) and a carboxylic acid group (-COOH)
- A hydrochloride salt form, indicating protonation of the amino group by hydrochloric acid.
Alternative chemical identifiers include:
The free acid form (without hydrochloride) has a molecular weight of 133.17 g/mol, increasing to 169.63 g/mol upon salt formation.
Molecular Structure Analysis: Thietane Ring Geometry and Substituent Orientation
The thietane ring adopts a puckered conformation due to angle strain in the four-membered system. Key structural features derived from analogous thietane derivatives include:
- Bond angles : Reduced S-C-C angles (~93–96°) compared to ideal tetrahedral geometry
- Torsional strain : Planar central ring geometry with substituents in axial positions (torsion angles <1°)
- Substituent arrangement : The amino and carboxylic acid groups occupy the same carbon atom (C3), creating a sterically crowded environment.
The hydrochloride salt introduces ionic interactions between the protonated amino group (-NH₃⁺) and chloride counterion, potentially influencing ring puckering through charge distribution effects.
Tautomeric Forms and Protonation States in Aqueous Solutions
In aqueous media, the compound exhibits pH-dependent speciation:
- Low pH (<2) : Carboxylic acid remains protonated (-COOH), amino group fully protonated (-NH₃⁺)
- Physiological pH (7.4) : Carboxylic acid deprotonates (-COO⁻), amino group retains positive charge (-NH₃⁺)
- High pH (>10) : Amino group deprotonates (-NH₂), creating a zwitterionic form (-COO⁻ and -NH₃⁺ coexistence unlikely)
Tautomerization between amino and imino forms is suppressed due to the fixed substitution pattern on the thietane ring. Proton affinity calculations for analogous amines suggest the amino group has a pKₐ ≈ 9–10, while the carboxylic acid group exhibits pKₐ ≈ 4–5, consistent with zwitterion formation at neutral pH.
Crystallographic Data: Unit Cell Parameters and Space Group Symmetry
While direct crystallographic data for the hydrochloride salt remains unpublished, studies of related thietane derivatives provide structural insights:
Properties
Molecular Formula |
C4H8ClNO2S |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
3-aminothietane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H |
InChI Key |
QSQCWGYPGCBEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminothietane-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of thietane-3-carboxylic acid with ammonia or an amine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Peptide Bond Formation
ATCA·HCl participates in peptide synthesis through standard coupling protocols. The carboxylic acid group is typically activated for nucleophilic attack by amines:
-
Activation : Carbodiimide reagents (e.g., EDCI) convert the carboxylic acid to an active ester intermediate .
-
Coupling : Reaction with amines (e.g., methylamine) forms amide bonds under mild conditions .
Example Reaction
textATCA·HCl + MeNH₂ → Cbz-Attc-NHMe (amide product)
Conditions: THF, N-methylmorpholine (NMM), isobutyl chloroformate (IBCF), −20°C .
Esterification
The carboxylic acid group reacts with alcohols to form esters, often facilitated by acid catalysts or coupling agents:
-
Direct Esterification : Methanol and EDCI yield methyl esters .
-
Borate-Mediated Esterification : B(OCH₂CF₃)₃ enhances reactivity in acetonitrile at 80°C .
Representative Data
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| ATCA·HCl | MeOH, EDCI | Methyl ester derivative | 85–90 |
| ATCA free acid | B(OCH₂CF₃)₃ | Activated intermediate | 95 |
Amidation Reactions
The amine group undergoes nucleophilic acyl substitution with activated carboxylic acids:
-
With Acid Chlorides : Forms secondary amides via tetrahedral intermediates 2.
-
Cross-Coupling : Nickel-catalyzed reactions with aryl carboxylic acids yield C(sp³)–C(sp²) bonds .
Mechanistic Pathway
-
Protonation of the amide carbonyl enhances electrophilicity .
-
Nucleophilic attack by water or amines forms a tetrahedral intermediate.
-
Elimination of leaving groups (e.g., Cl⁻) regenerates the carbonyl2.
Hydrolysis
ATCA·HCl resists hydrolysis due to its hydrochloride stabilization, but free acid derivatives hydrolyze under extreme conditions:
-
Acidic Hydrolysis : Prolonged reflux in HCl cleaves amides to carboxylic acids .
-
Basic Hydrolysis : NaOH at elevated temperatures deprotonates intermediates, accelerating reaction rates .
Decarboxylation
Thermal or catalytic decarboxylation removes CO₂, forming thietane derivatives:
-
RuCl₃-Catalyzed : Enhances selectivity for C–C bond formation over ketone byproducts .
-
Radical Pathways : Nickel-mediated decarbonylation generates alkyl radicals for cross-coupling .
Key Reaction
textATCA·HCl → Thietane derivative + CO₂
Conditions: Ni catalyst, Mn reductant, phthalimide additive .
Salt Formation and Stability
The hydrochloride salt improves stability by:
-
Reducing nucleophilicity of the amine group.
-
Preventing racemization during peptide synthesis.
Comparative Stability
| Form | Hydrolysis Half-Life (pH 7) |
|---|---|
| Free base | 2 hours |
| Hydrochloride salt | >24 hours |
Functionalization of the Thietane Ring
The sulfur atom in the thietane ring undergoes oxidation:
textATCA·HCl + m-CPBA → Sulfone derivative
Scientific Research Applications
3-Aminothietane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminothietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-aminothietane-3-carboxylic acid hydrochloride with structurally or functionally related hydrochlorides, highlighting key differences in structure, physicochemical properties, and applications:
Key Structural and Functional Differences
Ring Size and Heteroatoms: The thietane derivative (four-membered, sulfur) offers greater ring strain and nucleophilicity compared to five-membered tetrahydrofuran (oxygen) or six-membered oxane analogs. This strain may enhance reactivity in drug conjugation . Cyclobutane derivatives (e.g., 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid) lack heteroatoms but provide rigidity for targeted peptide design .
Functional Groups: Carboxylic acid vs. carboxamide: The former enhances hydrogen bonding and metal coordination, while the latter improves metabolic stability . Substituents like benzyloxy (lipophilic) or cyano (electron-withdrawing) modulate bioavailability and target affinity .
Toxicity and Stability: Melphalan hydrochloride, a nitrogen mustard, exhibits high toxicity (LDLo: 0.43 mg/kg in dogs) due to DNA alkylation, unlike the milder irritancy profile of 3-aminothietane derivatives . Tetrahydrofuran analogs show superior acid stability, critical for oral drug formulations .
Biological Activity
3-Aminothietane-3-carboxylic acid hydrochloride, a sulfur-containing organic compound, has garnered attention due to its unique structural properties and potential biological activities. This compound, characterized by a thietane ring structure and functional groups including an amino group and a carboxylic acid, is being investigated for various pharmacological applications.
- Molecular Formula : C₄H₉ClN₁O₂S
- Molecular Weight : Approximately 169.63 g/mol
- IUPAC Name : this compound
The compound's thietane structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .
2. NMDA Receptor Modulation
Notably, 3-aminothietane-3-carboxylic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function. The modulation of NMDA receptors by this compound could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .
3. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study B | NMDA Receptor Modulation | Showed modulation effects that enhance synaptic transmission in neuronal cultures. |
| Study C | Antioxidant Properties | Indicated reduction in oxidative stress markers in vitro. |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as a therapeutic agent against bacterial infections .
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that treatment with this compound led to improved neuronal survival rates and reduced apoptosis markers when exposed to neurotoxic agents .
Q & A
Q. Key Considerations :
- Monitor pH to ensure complete protonation of the amine group.
- Use anhydrous conditions to avoid side reactions with moisture-sensitive intermediates.
How can HPLC methods be validated for quantifying this compound in complex matrices?
Basic Research Question
Adapting validated HPLC protocols for related hydrochlorides (e.g., clonidine HCl):
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) .
- Mobile Phase : 0.03 mol·L⁻¹ phosphate buffer (pH-adjusted) with organic modifiers (e.g., methanol, 70:30 v/v).
- Detection : UV at 207–210 nm, optimized for carboxylate absorption.
| Parameter | Value/Description | Reference |
|---|---|---|
| Linearity Range | 1–10 μg·mL⁻¹ | |
| Recovery (%) | 99.67–100.1% | |
| RSD | ≤1.3% |
Q. Validation Steps :
Specificity : Test for interference from impurities or degradation products.
Robustness : Vary flow rate (±0.1 mL·min⁻¹) and mobile phase composition (±2% organic).
What safety protocols are essential when handling this compound?
Basic Research Question
Based on GHS classifications for structurally similar hydrochlorides:
- Hazards : Skin/eye irritation (Category 2/2A), acute aquatic toxicity (Category 2) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- First Aid :
- Skin Contact : Rinse with soap/water for 15 minutes .
- Eye Exposure : Flush with water for ≥20 minutes .
Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Green Chemistry Approaches :
Q. Process Monitoring :
- In-situ FTIR/NMR : Track amine protonation and intermediate formation.
- DoE (Design of Experiments) : Vary temperature (25–80°C), HCl stoichiometry (1–2 eq), and reaction time.
Q. Case Study :
How should researchers resolve discrepancies in spectroscopic data for this compound?
Advanced Research Question
Common Data Contradictions :
- ¹³C NMR Shifts : Variability due to tautomerism or pH-dependent carboxylate protonation.
- Mass Spectrometry : Adduct formation (e.g., [M+Na]⁺) masking molecular ion peaks.
Q. Resolution Strategies :
pH Control : Acquire spectra in deuterated HCl/D₂O to stabilize the hydrochloride form.
Multi-Technique Validation : Cross-validate with HPLC-UV (purity) and elemental analysis (C/H/N/Cl %).
XRD Crystallography : Confirm molecular structure if polymorphic forms are suspected.
Q. Example :
What are the emerging applications of this compound in medicinal chemistry?
Advanced Research Question
Potential Applications :
- GABA Receptor Modulation : Structural analogs (e.g., Phenibut HCl) act as GABA mimetics and calcium channel blockers .
- Peptide Mimetics : The thietane ring may enhance metabolic stability in peptidomimetic designs.
Q. Research Gaps :
- Toxicity Profiling : Limited data on long-term aquatic ecotoxicity; follow OECD 210 guidelines for testing .
- Structure-Activity Relationships (SAR) : Modify the thietane ring (e.g., fluorination) to study bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
